molecular formula C9H11NOS2 B181926 Morpholin-4-yl(thiophen-2-yl)methanethione CAS No. 6391-98-6

Morpholin-4-yl(thiophen-2-yl)methanethione

Cat. No. B181926
CAS RN: 6391-98-6
M. Wt: 213.3 g/mol
InChI Key: QVHKXXQHVIOSMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Morpholin-4-yl(thiophen-2-yl)methanethione involves the reaction of thiourea, morpholine, and thiophene aldehyde. To the aqueous solution of thiourea (0.76 g, 0.01 mol), morpholine (0.86 ml, 0.01 mol) was added and stirred for 5 min. To this, ethanolic solution of thiophene aldehyde (1.05 ml, 0.01 mol) was added dropwise, with constant stirring at room temperature for 2 h .


Molecular Structure Analysis

The molecular structure of Morpholin-4-yl(thiophen-2-yl)methanethione is characterized by a thione and morpholine ring. Further structural analysis may require advanced techniques such as X-ray crystallography .


Chemical Reactions Analysis

Morpholin-4-yl(thiophen-2-yl)methanethione has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solution. The inhibition efficiency increases with an increase in the concentration of the inhibitor .

Scientific Research Applications

Synthesis and Characterization

  • Comparative Study of Catalysis in Synthesis : Morpholin-4-yl(thiophen-2-yl)methanethione derivatives were synthesized using the Willgerodt-Kindler reaction under microwave heating. The study highlighted the effectiveness of acid and basic catalysis, with morpholine and montmorillonite K-10 being crucial for the reaction, demonstrating favorable conditions for synthesizing thiobenzamides and derivatives (Agnimonhan et al., 2014).

  • Anti-trypanosomal Activity and Toxicity Assessment : Another study synthesized morpholin-4-yl(thiophen-2-yl)methanethione derivatives to evaluate their trypanocidal activity and toxicity. The derivatives displayed weak trypanocidal activities but showed significant toxicity against Artemia salina Leach, suggesting potential applications in cancer treatment (Agnimonhan et al., 2012).

  • Crystal Structure Analysis : A study on the crystal structure of a related compound, mercapto-N-phenylformimidoyl-1-ethyl-3-(2-morpholinoethyl)benzimidazolinium inner salt, provided insights into the molecular geometry, showing the morpholine ring in a chair conformation and highlighting the stabilizing effects of intermolecular contacts (Akkurt et al., 2005).

Potential Applications

  • Design of Novel Thiophene Derivatives : Research on the design and synthesis of novel thiophene derivatives incorporating morpholin-4-yl groups explored their potential as anti-inflammatory agents. These studies provided valuable data on the compounds' molecular modeling and their efficacy in inhibiting inflammation, showing promise for the development of new anti-inflammatory drugs (Helal et al., 2015).

  • Chemosensors for Metal Ion Detection : Novel chemosensors based on morpholin-4-yl(thiophen-2-yl)methanethione derivatives were developed for the selective identification of toxic Pd2+ ions. These chemosensors exhibited fluorescence turn-off performances in methanol, demonstrating their potential for environmental monitoring and the detection of palladium ions (Shally et al., 2020).

  • Biocidal Activities and Acute Toxicity Studies : A study focused on the synthesis of 4,4′-dimorpholyl-methanes, derived from morpholine, showed varying degrees of biocidal activity and acute toxicity. These compounds were evaluated for their potential as ecological chemical products in industrial applications, particularly in the petroleum industry, offering insights into the design of low-toxicity biocides (Hernández-Altamirano et al., 2010).

properties

IUPAC Name

morpholin-4-yl(thiophen-2-yl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS2/c12-9(8-2-1-7-13-8)10-3-5-11-6-4-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHKXXQHVIOSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303503
Record name morpholin-4-yl(2-thienyl)methanethione
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Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-4-yl(thiophen-2-yl)methanethione

CAS RN

6391-98-6
Record name 4-Morpholinyl-2-thienylmethanethione
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Record name NSC158626
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Record name morpholin-4-yl(2-thienyl)methanethione
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Record name 4-(2-THIENYLTHIOFORMYL)-MORPHOLINE
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